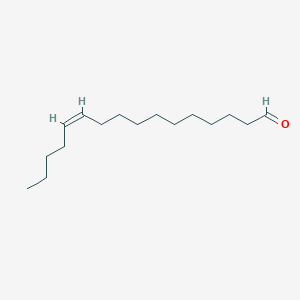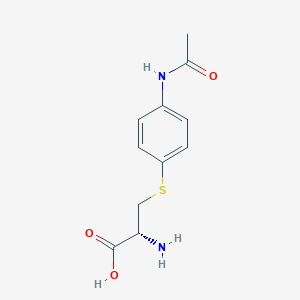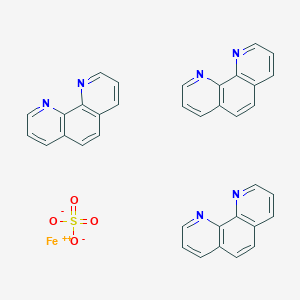
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is a derivative of benzothiophene, which is a heterocyclic compound containing both benzene and thiophene rings. The presence of methoxy groups on the benzene ring can significantly affect the electronic properties and reactivity of the molecule due to resonance effects and steric hindrance .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves cyclization reactions. For instance, 4-Aryl-2-sulfenyl-2H-1-benzothiopyrans, which are structurally related to the compound of interest, can be synthesized via lithiation and intramolecular cyclization of corresponding precursors . Another approach for synthesizing benzothiophene derivatives involves the use of a three-carbon synthon for regiospecific synthesis of heterocycles, which can be further functionalized to yield benzothiophene aldehydes . Additionally, the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzothiophene, an isomer of the compound , has been achieved through bromination, thioetherification, and cyclization-rearrangement reactions, indicating the versatility of synthetic methods available for such compounds .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be influenced by substituents on the benzene ring. For example, the methoxy group can cause significant deformations of the exo-cyclic bond angles due to steric interactions, as observed in crystal structure studies and supported by ab initio calculations . The crystal structure of a related compound, 1-(4-methoxyphenyl)-3-phthalimido-4-thiomethyl-4-phenylmethyl-2-azetidinone, has been determined by X-ray diffraction, highlighting the importance of solid-state structure analysis in understanding the conformation of such molecules .
Chemical Reactions Analysis
The reactivity of 4-methoxybenzo[b]thiophene has been explored through various substitution reactions, including bromination, nitration, formylation, and acetylation. These reactions predominantly yield the 7-substituted product, demonstrating the regioselectivity of electrophilic substitution in the presence of methoxy groups . Such reactions are crucial for further functionalization of the benzothiophene core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure. For instance, the presence of methoxy groups can affect the electronic distribution within the molecule, which in turn can influence properties like fluorescence and liquid crystalline behavior. Compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit, which shares structural similarities with benzothiophenes, exhibit fluorescence and smectic-like packing at high temperatures . The mesogenic character of such units suggests potential applications in the synthesis of liquid crystalline polymeric systems .
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including certain benzothiophene derivatives, have been studied for their potential in measuring amyloid deposits in vivo within the brains of Alzheimer's disease patients. These compounds, such as [11C]PIB and others, show promise for early detection and evaluation of therapies targeting amyloid accumulation, highlighting the importance of chemical derivatives in understanding neurodegenerative diseases (Nordberg, 2007).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from biomass burning, have been studied for their atmospheric reactivity. These compounds undergo various reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the atmospheric behavior of methoxyphenols can inform environmental pollution and climate change models (Liu, Chen, & Chen, 2022).
Heterocyclic Compound Synthesis
Benzothiophenes, including compounds structurally related to 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene, are used in synthesizing various heterocyclic compounds, such as 1-benzofurans and indoles. These processes demonstrate the synthetic utility of benzothiophenes in creating pharmacologically active molecules (Petrov & Androsov, 2013).
Lignin Acidolysis
Studies on the acidolysis of lignin model compounds, including methoxyphenol derivatives, shed light on the chemical pathways involved in breaking down lignin into valuable chemicals. These insights are crucial for developing sustainable bio-refinery technologies (Yokoyama, 2015).
Antimicrobial Properties of Benzofuran Derivatives
Benzofuran and its derivatives, structurally related to methoxyphenols and benzothiophenes, have been explored for their antimicrobial properties. These compounds show potential in addressing antibiotic resistance, highlighting the need for further research into similar compounds for medical applications (Hiremathad et al., 2015).
Propriétés
IUPAC Name |
4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-17-12-8-6-11(7-9-12)16-10-13-14(18-2)4-3-5-15(13)19-16/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMZOIHTPOBNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363298 |
Source


|
| Record name | 7M-367S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
CAS RN |
90433-54-8 |
Source


|
| Record name | 7M-367S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)












